1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester
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Overview
Description
Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism.
Mechanism of Action
Benzoimidazole
Benzoimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. It is a privileged structure in medicinal chemistry and found in many biologically active compounds and pharmaceuticals .
Amino acids and esters
The presence of an amino acid derivative and an ester group could suggest potential bioactivity. Amino acids are fundamental building blocks of proteins and play key roles in cellular functions. Esters are common functional groups in bioactive molecules and pharmaceuticals, and they can be hydrolyzed in biological systems to yield alcohols and carboxylic acids .
Aniline derivatives
Aniline and its derivatives are widely used in the production of dyes, drugs, plastics, and many other chemicals. Some aniline derivatives have been found to exhibit various biological activities .
Properties
CAS No. |
1408238-36-7 |
---|---|
Molecular Formula |
C26H33N5O4 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |
InChI Key |
VHQNKPIHNBKDDL-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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